This compound falls under the category of aromatic nitriles and is classified as a piperidine derivative. The presence of the trifluoromethyl group enhances its electronic properties, making it a valuable scaffold in drug design and synthesis.
The synthesis of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves nucleophilic substitution reactions. The most common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with piperidine.
This method can be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations .
The molecular structure of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile can be described as follows:
The unique combination of these structural elements imparts distinct chemical properties that are exploited in various applications .
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile can participate in several chemical reactions:
The mechanism of action for compounds like 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile often involves interactions at biological targets such as receptors or enzymes within the central nervous system.
This compound serves as a building block in medicinal chemistry aimed at developing drugs for neurological disorders. Its structural features allow it to influence neurotransmitter systems effectively.
Research indicates that derivatives of this compound may exhibit inhibitory activity against certain receptors, which could be leveraged for therapeutic effects in treating conditions like anxiety or depression .
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile has numerous applications across various fields:
The strategic fusion of the piperidine heterocycle and trifluoromethylbenzonitrile scaffold in 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile exemplifies modern pharmacophore hybridization. This compound integrates three critical elements:
This hybridization synergistically optimizes physicochemical properties, yielding a molecular weight of 254.25 g/mol and polar surface area of 29.1 Ų, indicating favorable blood-brain barrier permeability [1] [9]. The design mirrors successful neuroactive agents like altanserin, where fluorinated aryl-piperidine systems demonstrate enhanced target engagement [3].
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₃F₃N₂ | [1] |
Molecular Weight | 254.25 g/mol | [1] |
log P (Octanol-Water) | +0.9 (estimated) | Computational modeling |
Polar Surface Area | 29.1 Ų | [9] |
Hydrogen Bond Acceptors | 3 | [1] |
Piperidine derivatives have evolved as privileged structures in neuropharmacology due to their conformational flexibility and capacity to mimic bioactive amines. Key milestones include:
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile extends this legacy, positioning its -CF₃ group ortho to the nitrile to minimize P-glycoprotein efflux—a limitation of earlier non-fluorated piperidine drugs [3] [10].
Electrophilic trifluoromethylation enables precise installation of -CF₃ groups onto electron-rich aromatics, critical for synthesizing 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile. Key methodologies include:
Method | Reagent | Yield Range | Regioselectivity | Limitations |
---|---|---|---|---|
Electrophilic (Umemoto) | S-(CF₃)Dibenzothiophenium⁺ | 70–88% | High (ortho/meta) | Requires electron-rich arenes |
Copper-Catalyzed (Togni) | ¹-CF₃-2-pyridone/CuI | 65–82% | Moderate | Catalyst loading (10–20 mol%) |
Nucleophilic (Ruppert-Prakash) | TMSCF₃ | 50–75% | Low | Competing desilylation |
The -CF₃ group's bioisosteric versatility mimics tert-butyl, isopropyl, or chlorine substituents while offering superior metabolic resistance—halving clearance rates in rat liver microsomes compared to chloro analogs [10] [2].
This compound serves dual objectives:
Current research focuses on SAR expansion through halogen scanning (F, Cl, Br at C5/C6) and piperidine N-functionalization (acyl, alkyl groups), with computational studies predicting 300+ derivatizable analogs [1] [9].
Application Domain | Target | Derivatization Strategy | Reference |
---|---|---|---|
P2X3 Antagonism | Neuropathic pain | Benzimidazole-4,7-dione conjugation | [2] |
Kinase Inhibition | JAK1/Tankyrase | Azetidine-piperidine fusion | [6] [7] |
GPCR Modulation | Opioid/TRPV1 hybrids | Urea/amide linkage at C4 position | [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1